molecular formula C26H24N4O3 B11207187 [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-benzylpiperidin-1-yl)methanone

[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-benzylpiperidin-1-yl)methanone

Cat. No.: B11207187
M. Wt: 440.5 g/mol
InChI Key: YRNOIYNYPFAZOP-UHFFFAOYSA-N
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Description

1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound features a unique structure that combines a benzodioxole moiety with a pyrazolopyrimidine core, linked to a benzylpiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Pyrazolopyrimidine Core: This step often involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Coupling with Benzylpiperidine: The final step involves the coupling of the pyrazolopyrimidine intermediate with benzylpiperidine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrazolopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The benzylpiperidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted benzylpiperidine derivatives.

Scientific Research Applications

1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE stands out due to its unique combination of a benzodioxole moiety with a pyrazolopyrimidine core and a benzylpiperidine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-benzylpiperidin-1-yl)methanone

InChI

InChI=1S/C26H24N4O3/c31-26(29-12-9-19(10-13-29)14-18-4-2-1-3-5-18)21-16-28-30-22(8-11-27-25(21)30)20-6-7-23-24(15-20)33-17-32-23/h1-8,11,15-16,19H,9-10,12-14,17H2

InChI Key

YRNOIYNYPFAZOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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